molecular formula C17H23ClO4 B1671716 Etomoxir CAS No. 124083-20-1

Etomoxir

Cat. No.: B1671716
CAS No.: 124083-20-1
M. Wt: 326.8 g/mol
InChI Key: DZLOHEOHWICNIL-QGZVFWFLSA-N
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Description

Etomoxir, also known as rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, is a chemical compound that acts as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1). This enzyme is located on the inner face of the outer mitochondrial membrane and is essential for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. By inhibiting CPT-1, this compound prevents the formation of acyl carnitines, which is a crucial step in the production of adenosine triphosphate (ATP) from fatty acid oxidation .

Scientific Research Applications

Etomoxir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool to study fatty acid oxidation and its role in cellular metabolism. In biology, this compound is used to investigate the metabolic pathways involved in energy production and storage. In medicine, this compound has been studied for its potential therapeutic effects in conditions such as type 2 diabetes, heart failure, and cancer. In industry, this compound is used in the development of new drugs and therapeutic agents .

Mechanism of Action

Target of Action

ETOMOXIR, also known as R-(+)-Etomoxir or this compound [INN], primarily targets the enzyme carnitine palmitoyltransferase-1 (CPT-1) located on the inner face of the outer mitochondrial membrane . CPT-1 plays a crucial role in the transport of long-chain fatty acids into the mitochondria, a process essential for fatty acid oxidation .

Mode of Action

This compound acts as an irreversible inhibitor of CPT-1 . It is converted to its CoA ester, this compound-Coenzyme A ester, in an intracellular process . This ester then binds to the CPT-1 catalytic site, preventing the transport of long-chain fatty acids from the cytosol into the intermembrane space of the mitochondria . This inhibition disrupts the formation of acyl carnitines, a necessary step for fatty acid oxidation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid oxidation (FAO) pathway . By inhibiting CPT-1, this compound interrupts the FAO pathway, leading to a shift in energy substrate utilization from fatty acids to glucose . This results in a decrease in ketone bodies and blood glucose levels, a depression of ketogenesis and gluconeogenesis in the liver, and an activation of glucose oxidation in the muscle .

Pharmacokinetics

It is known that this compound is a small molecule inhibitor , which typically have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in ATP production due to the inhibition of fatty acid oxidation . This causes a lethal energy reduction in certain cancer cells, such as glioblastoma tumorspheres . Additionally, this compound has been shown to reduce cell stemness and invasiveness, and improve survival when used in combination with other treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the state of metabolism (fed or fasting) can affect the inhibitor concentration required for the inhibition of CPT-1 . .

Biochemical Analysis

Biochemical Properties

Etomoxir’s primary function is to inhibit CPT1, which is essential for the transport of fatty acyl chains into the mitochondria . This inhibition prevents the formation of acyl carnitines, a crucial step in the production of ATP from fatty acid oxidation . This compound has also been identified as a direct agonist of PPARα .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It has been shown to cause lipid accumulation, decrease adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH) levels, suppress cell growth in vitro and in vivo, and reduce cell motility . It influences cell function by affecting various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of CPT1 . This inhibition prevents the formation of acyl carnitines, which are necessary for the transport of fatty acyl chains from the cytosol into the mitochondria . This step is essential for the production of ATP from fatty acid oxidation . At high concentrations, this compound has an off-target effect of inhibiting complex I of the electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, a study found that at low dosage, this compound had a selective influence on the pressure-overloaded left ventricle, increasing both myocardial working capacity and rates of contraction and relaxation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that at low dosage, this compound increased both myocardial working capacity and rates of contraction and relaxation of isovolumically beating hearts .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation (FAO). It inhibits CPT1, which is a key rate-limiting enzyme of FAO . This inhibition results in a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its inhibition of CPT1 . This inhibition prevents the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria .

Subcellular Localization

This compound is localized in the mitochondria, where it inhibits CPT1 on the inner face of the outer mitochondrial membrane . This inhibition prevents the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria, which is essential for the production of ATP from fatty acid oxidation .

Preparation Methods

The synthesis of etomoxir involves several steps. The starting material is typically 4-chlorophenol, which undergoes an etherification reaction with 6-bromohexanol to form 6-(4-chlorophenoxy)hexanol. This intermediate is then converted to 6-(4-chlorophenoxy)hexyl bromide through a bromination reaction. The final step involves the reaction of 6-(4-chlorophenoxy)hexyl bromide with ethyl oxirane-2-carboxylate under basic conditions to yield this compound .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Etomoxir primarily undergoes oxidation and substitution reactions. In the presence of strong oxidizing agents, this compound can be oxidized to form various by-products. Substitution reactions involving this compound typically occur at the ether linkage or the oxirane ring. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Etomoxir is unique in its ability to irreversibly inhibit carnitine palmitoyltransferase-1 (CPT-1). Similar compounds that also inhibit CPT-1 include perhexiline and oxfenicine. these compounds differ in their chemical structure and mechanism of action. For example, perhexiline is a reversible inhibitor of CPT-1, while this compound is an irreversible inhibitor. This distinction makes this compound particularly useful in research settings where long-term inhibition of CPT-1 is desired .

Properties

IUPAC Name

ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHEOHWICNIL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025772
Record name Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124083-20-1
Record name Etomoxir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124083-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomoxir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETOMOXIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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